Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate
Description
Introduction to Methyl 2-Amino-4-(4-Ethylphenyl)Thiophene-3-Carboxylate
Structural Identification and Nomenclature
The compound’s systematic IUPAC name, This compound , reflects its substitution pattern on the thiophene core (Figure 1). Key structural features include:
- A thiophene ring (C~4~H~4~S) substituted at positions 2, 3, and 4.
- An amino group (-NH~2~) at position 2.
- A methyl carboxylate ester (-COOCH~3~) at position 3.
- A 4-ethylphenyl group (-C~6~H~4~C~2~H~5~) at position 4.
Molecular Formula : C~14~H~15~NO~2~S
Molecular Weight : 261.34 g/mol.
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 350989-89-8 | |
| SMILES | CCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N | |
| InChI Key | AJHNJSDIOXJGSA-UHFFFAOYSA-N |
The 4-ethylphenyl group introduces steric bulk and lipophilicity (logP ≈ 5.29), while the amino and carboxylate groups enable hydrogen bonding and metabolic stability.
Historical Development in Heterocyclic Chemistry
Thiophene chemistry originated in 1883 with Viktor Meyer’s isolation of thiophene from benzene. The Paal-Knorr synthesis (1884) and Gewald reaction (1960s) later enabled systematic access to substituted thiophenes. This compound exemplifies modern adaptations of these methods for drug discovery:
- Gewald Reaction : Combines ketones, α-cyanoesters, and sulfur to form 2-aminothiophenes. This method likely underpins the synthesis of the target compound’s amino-thiophene core.
- On-DNA Synthesis : A 2023 study demonstrated thiophene synthesis on DNA scaffolds via iodination and Cadiot-Chodkiewicz coupling, highlighting its relevance to combinatorial chemistry.
Thiophenes are valued as bioisosteres for benzene rings due to comparable π-electron density and improved metabolic stability. For example, replacing phenyl with 2-substituted-3-thienyl groups in fungicides retained activity while reducing oxidative degradation.
Positional Isomerism in Thiophene Carboxylate Derivatives
Positional isomerism significantly impacts the physicochemical and biological properties of thiophene derivatives. Key comparisons include:
Table 2: Isomeric Comparisons
- Electronic Effects : Electron-withdrawing groups (e.g., carboxylate) at position 3 stabilize the thiophene ring against oxidation.
- Steric Effects : Bulky 4-ethylphenyl groups hinder rotational freedom, affecting binding to biological targets like kinases.
- Synthetic Accessibility : The Fiesselmann synthesis enables precise control over substituent positions via alkyne-thioglycolate cyclization, while the Hinsberg condensation generates carboxylate derivatives from diketones.
In fungicidal studies, 2-substituted-3-thienyl isomers (e.g., target compound) matched phenyl analogs in activity, whereas 3-substituted-2-thienyl isomers showed 10-fold lower potency due to poor target binding and stability.
Properties
IUPAC Name |
methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-3-9-4-6-10(7-5-9)11-8-18-13(15)12(11)14(16)17-2/h4-8H,3,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHNJSDIOXJGSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352747 | |
| Record name | methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350989-89-8 | |
| Record name | methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Preparation Method: The Gewald Reaction
Overview:
The most authoritative and widely used method for synthesizing 2-aminothiophene-3-carboxylate derivatives—including methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate—is the Gewald reaction. This multi-component reaction enables the rapid construction of the thiophene ring with desired substituents.
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
|---|---|---|---|
| 4-ethylacetophenone | Malononitrile | Sulfur (elemental) | 2-amino-4-(4-ethylphenyl)thiophene-3-carbonitrile |
- Knoevenagel Condensation:
- 4-ethylacetophenone is condensed with malononitrile in the presence of a base (e.g., piperidine or ammonium acetate) to form an α,β-unsaturated nitrile intermediate.
- Sulfur Incorporation:
- Elemental sulfur is added, promoting cyclization to yield the 2-aminothiophene core with a 4-ethylphenyl substituent at the 4-position and a cyano group at the 3-position.
- Hydrolysis and Esterification:
- The cyano group is hydrolyzed under acidic or basic conditions to a carboxylic acid, which is then esterified with methanol (using acid catalysis, e.g., H₂SO₄ or HCl) to yield the methyl ester.
| Step | Typical Reagents/Catalysts | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Knoevenagel Condensation | Piperidine, Acetic acid | Ethanol | 25–60 | 2–4 | 80–90 |
| Sulfur Cyclization | Elemental sulfur | Ethanol | 60–80 | 4–6 | 70–85 |
| Hydrolysis | NaOH or HCl | Water | 80–100 | 2–4 | 75–90 |
| Esterification | Methanol, H₂SO₄ or HCl | Methanol | Reflux | 2–6 | 80–95 |
- The choice of base and solvent can impact yield and selectivity.
- The esterification step is typically performed after purification of the carboxylic acid intermediate for optimal yield and purity.
Alternative Synthetic Approaches
While the Gewald reaction is the standard, alternative methods may be used depending on the availability of starting materials or desired substitution patterns:
- Using substituted malononitriles or alternative ketones to introduce different groups at the 2- or 4-positions.
- Employing phase-transfer catalysts to improve yields or facilitate scale-up.
B. Sequential Functionalization
- Constructing the thiophene ring via other cyclization strategies (e.g., Paal–Knorr synthesis), then introducing the amino and ester groups through selective substitution and functional group interconversion.
- This approach is less common due to lower efficiency and regioselectivity compared to the Gewald reaction.
Comparative Data for Related Compounds
A review of structurally related thiophene derivatives underscores the robustness of the Gewald reaction for this class:
Practical Considerations and Optimization
- Purification:
The product is typically purified by recrystallization from ethanol or by column chromatography, depending on the scale and purity requirements. - Scale-Up:
The Gewald reaction is amenable to scale-up, but careful control of temperature and sulfur addition is necessary to avoid side reactions. - Environmental and Safety Aspects:
Elemental sulfur and malononitrile should be handled with appropriate safety precautions due to potential toxicity and odor.
Summary Table: Preparation of this compound
| Step | Key Reagents | Conditions | Notes |
|---|---|---|---|
| Condensation | 4-ethylacetophenone, malononitrile | Piperidine, EtOH | Room temp to 60°C, 2–4 h |
| Cyclization | Elemental sulfur | 60–80°C, EtOH | 4–6 h |
| Hydrolysis | NaOH (aq) or HCl (aq) | 80–100°C, H₂O | 2–4 h |
| Esterification | Methanol, H₂SO₄ or HCl | Reflux, 2–6 h | Purify by recrystallization |
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 261.34 g/mol. It features an amino group, a carboxylate ester, and a thiophene ring, which contribute to its diverse reactivity and biological properties.
Chemistry
Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate serves as a building block for synthesizing more complex thiophene derivatives. Its reactivity allows it to participate in various organic reactions, including:
- Oxidation : Formation of sulfoxides and sulfones.
- Reduction : Generation of amino derivatives.
- Substitution Reactions : Synthesis of halogenated thiophenes.
This versatility makes it valuable in synthetic organic chemistry and materials science .
Medicine
The compound is being investigated for its therapeutic potential , particularly in the following areas:
- Antimicrobial Activity : Studies show promising results against various pathogens, indicating its potential as an antimicrobial agent .
- Anticancer Properties : Recent research highlights its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). In vitro studies demonstrated IC50 values ranging from 23.2 to 95.9 µM, showcasing significant antiproliferative effects .
Case Study: Anticancer Activity
A study examined the compound's effects on MCF-7 cells, revealing a significant reduction in cell viability (26.86%) after treatment. The compound also demonstrated a notable decrease in solid tumor mass in vivo by 26.6% .
Industry
In industrial applications, this compound is utilized in the development of:
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 4
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (CAS 65234-09-5)
- Substituent : 4-Chlorophenyl (electron-withdrawing Cl).
- Molecular Weight: 267.74 (C₁₂H₉Cl₂NO₂S) .
- However, it reduces electron density in the thiophene ring compared to the ethyl group, which may diminish π-π stacking efficiency .
Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate (CAS 350988-34-0)
- Substituent : 4-Methoxyphenyl (electron-donating OCH₃).
- Molecular Weight: 293.34 (C₁₄H₁₃NO₃S) .
- Key Differences : The methoxy group significantly enhances electron density, promoting stronger π-π interactions and photophysical activity. This makes it a candidate for optoelectronic applications, unlike the ethyl-substituted analogue .
Ethyl 2-amino-4-methylthiophene-3-carboxylate (CAS 104680-25-3)
- Substituent : Methyl (small alkyl group).
- Molecular Weight: 185.24 (C₈H₁₁NO₂S) .
- Key Differences : The methyl group minimizes steric hindrance, allowing tighter crystal packing via intermolecular N–H⋯O and N–H⋯S hydrogen bonds. The ethylphenyl analogue’s bulkier substituent likely disrupts this packing, altering solubility and melting points .
Ester Group Variations
Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate (CAS 350989-99-0)
- Ester Group : Ethyl (vs. methyl in the target compound).
- Molecular Weight: 239.34 (C₁₂H₁₇NO₂S) .
- However, it may reduce crystallinity compared to the methyl ester due to greater conformational flexibility .
Steric and Electronic Effects
- Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate (CAS 289.39): The isobutyl group introduces significant steric hindrance, which may slow reaction kinetics in electrophilic substitutions. Its branched structure could also disrupt planar molecular arrangements observed in simpler analogues .
- Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate (CAS 351156-91-7): Dual chlorine atoms amplify electron-withdrawing effects, making the thiophene ring highly electrophilic. This derivative may exhibit distinct reactivity in Suzuki-Miyaura couplings compared to the ethylphenyl variant .
Physicochemical and Structural Properties
Biological Activity
Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate is a heterocyclic compound known for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including its synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H15NO2S
- Molecular Weight : 261.34 g/mol
- CAS Number : 350989-89-8
The compound features a thiophene ring structure, which is significant for its biological interactions. Its synthesis typically involves the reaction of 4-ethylphenylthiophene-3-carboxylate with methylamine under controlled conditions, often using a catalyst to optimize yield and purity .
This compound exhibits its biological effects through interactions with specific molecular targets. It can bind to enzymes or receptors, modulating their activities and leading to various biological outcomes. The precise pathways involved depend on the application and biological system being studied .
Anticancer Properties
Research indicates that this compound has promising anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). For instance, a study reported a significant reduction in cell viability (26.86%) in MCF-7 cells treated with this compound, demonstrating its potential as an apoptosis-inducing agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It showed significant activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating effective bactericidal activity. This suggests that it could serve as a base for developing new antimicrobial agents .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50/MIC Value | Effect Observed |
|---|---|---|---|
| Anticancer | MCF-7 | 23.2 µM | Induction of apoptosis |
| Anticancer | HepG-2 | Not specified | Cytotoxic effects |
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 µg/mL | Significant bactericidal activity |
| Antimicrobial | Staphylococcus epidermidis | Not specified | Inhibition of biofilm formation |
Case Study: In Vivo Effects
In vivo studies have demonstrated that treatment with this compound led to a significant decrease in solid tumor mass in animal models. The reduction was quantified at approximately 26.6% compared to untreated controls, indicating its potential effectiveness as an antitumor agent .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate?
The Gewald reaction is a widely used method for synthesizing 2-aminothiophene derivatives. This one-pot, three-component reaction involves ketones (e.g., 4-ethylphenylacetone), cyanoacetates, and elemental sulfur. Substituted aryl groups at the 4-position of the thiophene ring are introduced via the ketone component, while the ester group (methyl carboxylate) originates from the cyanoacetate . Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst) is critical to achieving yields >70%. Post-synthesis purification typically involves column chromatography or recrystallization using ethanol/water mixtures .
Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?
- 1H/13C-NMR : The amino (-NH2) proton appears as a broad singlet near δ 6.5–7.0 ppm, while the methyl ester (-COOCH3) resonates as a singlet at δ 3.7–3.9 ppm. Aromatic protons from the 4-ethylphenyl group show splitting patterns in δ 7.2–7.5 ppm .
- IR : Key peaks include N-H stretching (3300–3500 cm⁻¹), ester C=O (1700–1750 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) .
- MS : The molecular ion peak (M⁺) should correspond to the molecular formula C15H17NO2S (exact mass: 283.09 g/mol), with fragmentation patterns indicating loss of the methyl ester (-COOCH3) or ethylphenyl substituent .
Q. What safety protocols should be followed during handling and storage?
Referencing safety data sheets (SDS) of analogous thiophene carboxylates, the compound is likely a skin/eye irritant (Category 2/2A) and may cause respiratory toxicity. Handling requires nitrile gloves, chemical goggles, and fume hood use. Storage should be in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) to prevent decomposition .
Advanced Research Questions
Q. How can contradictory data in synthetic yields or purity be systematically analyzed?
Discrepancies often arise from substituent electronic effects (e.g., electron-donating ethyl groups vs. electron-withdrawing halogens) or solvent polarity variations. Design a factorial experiment to test variables:
- Factors : Reaction temperature (60°C vs. 80°C), solvent (DMF vs. ethanol), catalyst (morpholine vs. piperidine).
- Response variables : Yield (%) and purity (HPLC). Statistical tools (ANOVA) can identify significant factors, while LC-MS monitors side products like hydrolyzed esters or dimerized thiophenes .
Q. What computational strategies are effective in predicting the compound’s reactivity or binding affinity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the amino group’s HOMO suggests reactivity with electrophiles like acyl chlorides .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). The thiophene ring and ethylphenyl group may occupy hydrophobic pockets, while the ester forms hydrogen bonds . Validate predictions with experimental data (e.g., inhibition assays) .
Q. How can X-ray crystallography resolve ambiguities in structural assignments?
Single-crystal X-ray diffraction, refined via SHELXL, provides precise bond lengths/angles. For example:
- The thiophene ring’s planarity (deviation <0.02 Å) confirms aromaticity.
- Dihedral angles between the thiophene and 4-ethylphenyl groups (e.g., 15–25°) indicate steric effects from the ethyl substituent . Compare with analogous structures (e.g., ethyl 2-amino-4-phenylthiophene-3-carboxylate) to identify substituent-dependent conformational changes .
Q. What strategies optimize solubility for biological assays without altering pharmacophores?
Q. How does the ethylphenyl substituent influence structure-activity relationships (SAR) in drug discovery?
- Hydrophobicity : The ethyl group increases logP (by ~0.5 units vs. methyl), enhancing membrane permeability.
- Steric effects : Bulkier substituents (e.g., cyclohexyl) may reduce target binding, as seen in SAR studies of kinase inhibitors . Synthesize analogs (e.g., 4-propylphenyl, 4-fluorophenyl) and compare IC50 values to quantify substituent effects .
Q. What experimental approaches assess the compound’s stability under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24 hours. Monitor degradation via HPLC; common products include hydrolyzed carboxylic acids or sulfoxides .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td >200°C expected) and hygroscopicity .
Q. How can researchers address limited ecological toxicity data for this compound?
Conduct microtox assays using Vibrio fischeri to estimate EC50 (e.g., >100 mg/L suggests low acute toxicity). For biodegradability, use OECD 301F (closed bottle test) to measure BOD28/COD. If persistent (BOD28 <20%), recommend advanced oxidation processes (e.g., UV/H2O2) for wastewater treatment .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
